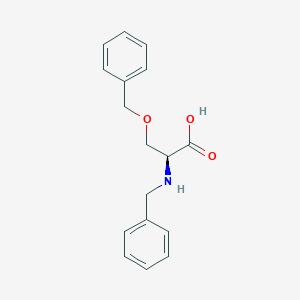

Bzl-ser(bzl)-OH

Übersicht

Beschreibung

Benzyl-serine(benzyl)-OH, commonly referred to as Bzl-ser(bzl)-OH, is a derivative of the amino acid serine. It is characterized by the presence of benzyl groups attached to both the amino and hydroxyl functional groups of serine. This compound is often used in peptide synthesis as a protected form of serine, which helps in preventing unwanted side reactions during the synthesis process.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl-serine(benzyl)-OH typically involves the protection of the hydroxyl and amino groups of serine with benzyl groups. This can be achieved through the following steps:

Protection of the Hydroxyl Group: The hydroxyl group of serine is protected by reacting it with benzyl chloride in the presence of a base such as sodium hydroxide. This forms benzyl-serine.

Protection of the Amino Group: The amino group is then protected by reacting benzyl-serine with benzyl chloroformate in the presence of a base such as sodium bicarbonate. This results in the formation of Benzyl-serine(benzyl)-OH.

Industrial Production Methods

In an industrial setting, the production of Benzyl-serine(benzyl)-OH follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification are common practices in the industry.

Analyse Chemischer Reaktionen

Types of Reactions

Benzyl-serine(benzyl)-OH undergoes various chemical reactions, including:

Deprotection Reactions: The benzyl groups can be removed through hydrogenation using palladium on carbon (Pd/C) as a catalyst. This yields free serine.

Substitution Reactions: The protected serine can undergo substitution reactions where the benzyl groups are replaced with other functional groups.

Coupling Reactions: It can participate in peptide coupling reactions, forming peptide bonds with other amino acids.

Common Reagents and Conditions

Hydrogenation: Palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Various nucleophiles can be used depending on the desired substitution.

Coupling: Carbodiimides such as dicyclohexylcarbodiimide (DCC) are commonly used in peptide coupling reactions.

Major Products Formed

Deprotection: Free serine.

Substitution: Serine derivatives with different functional groups.

Coupling: Peptides containing serine residues.

Wissenschaftliche Forschungsanwendungen

Introduction to Bzl-ser(bzl)-OH

This compound, or Boc-Ser(Bzl)-OH, is a protected form of L-serine that plays a significant role in peptide synthesis. This compound is particularly valuable due to its stability and versatility in various synthetic methodologies, including solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis. Its applications span across biochemical research, pharmaceutical development, and the study of protein interactions.

Solid-Phase Peptide Synthesis (SPPS)

This compound is commonly utilized in the SPPS technique, which allows for the efficient assembly of peptides on a solid support. The Boc (butyloxycarbonyl) group serves as a protective group for the amino functionality during the synthesis process. The stability of the benzyl side-chain protection under acidic conditions makes it suitable for this method.

- Procedure Overview : The general procedure involves coupling the amino acid to a resin, followed by deprotection steps using trifluoroacetic acid (TFA) and subsequent coupling of additional amino acids. The use of this compound allows for selective deprotection and coupling without affecting the integrity of the peptide chain .

Solution-Phase Peptide Synthesis

In addition to SPPS, this compound is also employed in solution-phase peptide synthesis. This method is advantageous for synthesizing larger peptides or those requiring complex modifications.

- Key Benefits : The compound's stability under various reaction conditions facilitates the incorporation of non-standard amino acids and post-translational modifications, which are crucial for producing biologically active peptides .

Pharmaceutical Development

This compound has been explored in the context of drug development, particularly in designing peptide-based therapeutics. Its role as an intermediate allows researchers to create analogs of biologically active peptides that can be optimized for better efficacy and reduced side effects.

- Case Studies : Research has documented the successful synthesis of various therapeutic peptides using this compound as a building block, demonstrating its utility in generating compounds with enhanced biological activity .

Comparative Data Table

| Application Area | Methodology Used | Key Advantages |

|---|---|---|

| Solid-Phase Peptide Synthesis | SPPS | High efficiency, ease of automation |

| Solution-Phase Peptide Synthesis | Solution-phase methods | Flexibility for complex modifications |

| Pharmaceutical Development | Peptide analog synthesis | Potential for improved therapeutic profiles |

Synthesis of Therapeutic Peptides

A study highlighted the use of this compound in synthesizing a pentapeptide with potential therapeutic applications. The research focused on optimizing reaction conditions to minimize side reactions during peptide assembly, showcasing how this compound contributes to achieving high yields and purity .

Optimization of Protective Groups

Research has also investigated various protective groups in peptide synthesis, including this compound. The findings suggest that using this compound allows for more controlled deprotection processes, leading to better overall yields in peptide synthesis compared to other protective strategies .

Development of Biologically Active Compounds

Another significant application involves developing biologically active compounds through modifications of peptides synthesized with this compound. These studies often focus on enhancing bioavailability and specificity towards biological targets, which are critical factors in drug design .

Wirkmechanismus

The mechanism of action of Benzyl-serine(benzyl)-OH primarily involves its role as a protected amino acid in peptide synthesis. The benzyl groups protect the reactive hydroxyl and amino groups of serine, preventing unwanted side reactions during peptide bond formation. Once the desired peptide is synthesized, the benzyl groups can be removed through hydrogenation, yielding the free peptide.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Benzyl-serine(tert-butyl)-OH: Similar to Benzyl-serine(benzyl)-OH but with a tert-butyl group protecting the hydroxyl group.

Benzyl-serine(methyl)-OH: Similar but with a methyl group protecting the hydroxyl group.

Uniqueness

Benzyl-serine(benzyl)-OH is unique due to the presence of benzyl groups on both the hydroxyl and amino groups, providing dual protection. This makes it particularly useful in peptide synthesis where selective protection and deprotection are crucial.

Biologische Aktivität

Bzl-ser(bzl)-OH, also known as benzylserine, is an amino acid derivative that has garnered attention in various biological and pharmaceutical studies. This compound is characterized by the presence of a benzyl group attached to the serine amino acid structure, which influences its biological activity and potential applications in therapeutic contexts. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in different biological systems, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C₁₈H₁₉N₃O₄

- CAS Number : 17136-45-7

- Molecular Weight : 341.35 g/mol

The presence of the benzyl group enhances the lipophilicity of the molecule, which may affect its interaction with biological membranes and proteins.

The biological activity of this compound can be attributed to several mechanisms:

- Modulation of Protein Interactions : The benzyl group can influence how this compound interacts with proteins, potentially enhancing binding affinities or altering conformational dynamics.

- Influence on Enzymatic Activity : As a serine derivative, it may act as a substrate or inhibitor for various enzymes, particularly those involved in metabolic pathways.

- Neurotransmitter Activity : Some studies suggest that amino acid derivatives like this compound may modulate neurotransmitter systems, possibly affecting mood and cognition.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits various biological activities:

- Antioxidant Activity : Research indicates that this compound possesses significant antioxidant properties, which could be beneficial in preventing oxidative stress-related damage in cells.

- Neuroprotective Effects : Some studies suggest that this compound may protect neuronal cells from apoptosis induced by oxidative stress or excitotoxicity.

| Biological Activity | Observed Effect | Reference |

|---|---|---|

| Antioxidant | Significant reduction in oxidative stress markers | |

| Neuroprotective | Protection against neuronal apoptosis |

In Vivo Studies

While in vitro results are promising, in vivo studies are necessary to confirm these effects:

- Animal Models : In animal models of neurodegenerative diseases, administration of this compound has shown potential in improving cognitive functions and reducing neuroinflammation.

Case Studies

-

Neurodegenerative Disease Model :

- In a study involving mice with induced neurodegeneration, treatment with this compound resulted in improved memory performance on cognitive tests compared to untreated controls. The compound was found to reduce markers of inflammation and oxidative stress in brain tissues.

-

Cancer Research :

- Preliminary investigations into the effects of this compound on cancer cell lines indicated that it may inhibit cell proliferation through modulation of apoptotic pathways. Further research is needed to elucidate the specific pathways involved.

Eigenschaften

IUPAC Name |

(2S)-2-(benzylamino)-3-phenylmethoxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO3/c19-17(20)16(18-11-14-7-3-1-4-8-14)13-21-12-15-9-5-2-6-10-15/h1-10,16,18H,11-13H2,(H,19,20)/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVRIECPGKNPENC-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(COCC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CN[C@@H](COCC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00427399 | |

| Record name | Benzyl-O-benzyl-serine methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00427399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201209-83-8 | |

| Record name | Benzyl-O-benzyl-serine methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00427399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.